LY 295427

描述

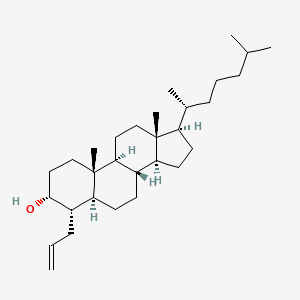

Structure

3D Structure

属性

CAS 编号 |

152755-31-2 |

|---|---|

分子式 |

C30H52O |

分子量 |

428.7 g/mol |

IUPAC 名称 |

(3R,4S,5S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4-prop-2-enyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C30H52O/c1-7-9-23-26-13-12-22-25-15-14-24(21(4)11-8-10-20(2)3)29(25,5)18-16-27(22)30(26,6)19-17-28(23)31/h7,20-28,31H,1,8-19H2,2-6H3/t21-,22+,23+,24-,25+,26+,27+,28-,29-,30+/m1/s1 |

InChI 键 |

GSFDFZOSYZNZOA-ROMNCUSUSA-N |

手性 SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H]([C@H]4CC=C)O)C)C |

规范 SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4CC=C)O)C)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

(3alpha,4alpha,5alpha)-4-(2-propenylcholestan-3-ol) agisterol LY 295427 LY-295427 LY295427 |

产品来源 |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide on the Novel Hypocholesterolemic Agent LY295427

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY295427, with the chemical name (3α,4α,5α)-4-(2-propenylcholestan-3-ol), is a novel, orally active hypocholesterolemic agent that has demonstrated significant efficacy in preclinical models.[1][2] This technical guide provides an in-depth overview of the core pharmacology, mechanism of action, and key experimental data related to LY295427. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of new lipid-lowering therapies. The document summarizes quantitative data in structured tables, details the experimental protocols for pivotal studies, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction

Hypercholesterolemia, characterized by elevated levels of low-density lipoprotein (LDL) cholesterol, is a major risk factor for the development of atherosclerotic cardiovascular disease. While existing therapies, such as statins, are effective for many patients, there remains a significant unmet medical need for novel agents with alternative mechanisms of action. LY295427 has emerged as a promising candidate that operates through a distinct pathway to upregulate LDL receptor expression, thereby enhancing the clearance of LDL cholesterol from circulation.[1][2]

Mechanism of Action

LY295427 exerts its hypocholesterolemic effect by derepressing the transcription of the low-density lipoprotein (LDL) receptor gene, particularly in the presence of suppressive oxysterols like 25-hydroxycholesterol (B127956) (25-HC).[1][3] The core of its mechanism lies in its ability to counteract the negative feedback regulation of cholesterol synthesis.

Key aspects of the mechanism include:

-

Upregulation of Insulin-Induced Gene-1 (INSIG-1): LY295427 treatment leads to an increased expression of INSIG-1.[4][5][6] INSIG-1 is a critical endoplasmic reticulum (ER) membrane protein that plays a pivotal role in cholesterol homeostasis.

-

Restoration of SREBP Processing: Oxysterols typically suppress the processing of Sterol Regulatory Element-Binding Proteins (SREBPs), which are master transcription factors for genes involved in cholesterol and fatty acid synthesis, including the LDL receptor. LY295427 reverses this oxysterol-mediated suppression of SREBP processing.[4][6]

-

Interaction with Cytosolic Proteins: Evidence suggests that LY295427 binds to one or more cytosolic proteins that interact with 25-HC.[3] This interaction appears to prevent 25-HC from suppressing LDL receptor transcription, although the exact protein target has not been fully elucidated. It is noteworthy that LY295427's action is independent of the oxysterol-binding protein (OSBP).[3]

By upregulating INSIG-1, LY295427 facilitates the processing of SREBP, leading to increased transcription of the LDL receptor gene, enhanced LDL receptor expression on the cell surface, and consequently, greater clearance of LDL cholesterol from the plasma.[2]

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of LY295427.

Table 1: In Vivo Efficacy of LY295427 in Hypercholesterolemic Hamsters

| Parameter | Value | Conditions | Reference |

| LDL Cholesterol Reduction | >70% | Cholesterol-coconut oil-fed hamsters | [2] |

| ED₅₀ for Cholesterol Lowering | ~40 mg/kg/day | Dose-response in cholesterol-fed hamsters | [2] |

| LDL Receptor mRNA Increase | 2-fold | Liver tissue from treated hamsters | [2] |

| Liver Cholesterol Ester Decrease | >90% | Liver tissue from treated hamsters | [2] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of LY295427.

In Vivo Efficacy in Hypercholesterolemic Hamster Model

-

Animal Model: Male Golden Syrian hamsters are rendered hypercholesterolemic by feeding them a diet supplemented with cholesterol and coconut oil.[2]

-

Drug Administration: LY295427 is administered orally, typically once daily, at varying doses to establish a dose-response curve.[2]

-

Sample Collection: At the end of the treatment period, blood samples are collected for lipid analysis. Liver tissue is also harvested for the analysis of LDL receptor mRNA and cholesterol ester content.[2]

-

Lipid Analysis: Plasma total cholesterol and LDL cholesterol levels are determined using standard enzymatic assays.

-

LDL Receptor mRNA Quantification:

-

Total RNA is isolated from liver tissue using a suitable method (e.g., guanidinium (B1211019) thiocyanate-phenol-chloroform extraction).

-

The integrity and quantity of the RNA are assessed.

-

LDL receptor mRNA levels are quantified using Northern blot analysis or quantitative real-time PCR (qRT-PCR) with a probe specific for the hamster LDL receptor mRNA.[7]

-

Results are normalized to a housekeeping gene (e.g., actin or GAPDH).

-

-

Liver Cholesterol Ester Content Measurement:

-

Lipids are extracted from a weighed portion of the liver tissue using a chloroform:methanol (2:1, v/v) solution.[6]

-

The lipid extract is dried and redissolved in a suitable solvent.

-

Total and free cholesterol are measured using an enzymatic assay. Cholesterol ester content is calculated as the difference between total and free cholesterol.[8]

-

LDL Receptor Promoter Activation Assay in CHO Cells

-

Cell Culture: Chinese Hamster Ovary (CHO) cells are cultured in standard growth medium.

-

Transfection: Cells are transfected with a reporter plasmid containing the LDL receptor promoter linked to a reporter gene (e.g., luciferase).

-

Treatment: Transfected cells are treated with 25-hydroxycholesterol to suppress the LDL receptor promoter, in the presence or absence of varying concentrations of LY295427.[1]

-

Luciferase Assay: After an appropriate incubation period, cells are lysed, and luciferase activity is measured using a luminometer. The increase in luciferase activity in the presence of LY295427 indicates the derepression of the LDL receptor promoter.

[³H]25-Hydroxycholesterol Binding Assay

-

Preparation of Liver Cytosol: Hamster liver is homogenized in a suitable buffer, and the cytosolic fraction is obtained by ultracentrifugation.[3]

-

Binding Reaction: Aliquots of the liver cytosol are incubated with [³H]25-hydroxycholesterol in the presence or absence of unlabeled 25-hydroxycholesterol (to determine specific binding) and varying concentrations of LY295427.[3]

-

Separation of Bound and Free Ligand: The protein-bound [³H]25-hydroxycholesterol is separated from the free ligand using a method such as gel filtration or charcoal adsorption.

-

Quantification: The amount of bound radioactivity is determined by liquid scintillation counting. An increase in [³H]25-hydroxycholesterol binding in the presence of LY295427 suggests an interaction with a cytosolic binding protein.[3]

Western Blot for Oxysterol Binding Protein (OSBP)

-

Protein Separation: Liver cytosolic proteins are separated by SDS-PAGE.

-

Electrotransfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is blocked with a solution containing non-fat dry milk or bovine serum albumin to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific for OSBP, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[3]

-

Detection: The protein bands are visualized using a chemiluminescent substrate and detected on X-ray film or with a digital imaging system.

Northern Blot for INSIG-1 Gene Expression

-

RNA Isolation and Electrophoresis: Total RNA is isolated from treated cells or tissues and separated by denaturing agarose (B213101) gel electrophoresis.

-

Transfer: The separated RNA is transferred to a nylon membrane.

-

Hybridization: The membrane is hybridized with a radiolabeled cDNA probe specific for INSIG-1 mRNA.

-

Visualization: The hybridized probe is detected by autoradiography. An increase in the signal intensity in LY295427-treated samples indicates an upregulation of INSIG-1 gene expression.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows related to LY295427.

Caption: Proposed mechanism of action for LY295427.

Caption: Workflow for in vivo efficacy studies of LY295427.

Conclusion

LY295427 represents a novel pharmacological approach to lowering LDL cholesterol by targeting the regulatory pathways of LDL receptor expression. Its unique mechanism of action, centered on the upregulation of INSIG-1 and the subsequent derepression of SREBP processing, distinguishes it from currently available therapies. The preclinical data in hamster models demonstrate its potent efficacy in reducing plasma LDL cholesterol levels. Further investigation into its precise molecular interactions and its potential in clinical settings is warranted. This technical guide provides a foundational resource for scientists and researchers dedicated to advancing the field of lipid-lowering drug discovery.

References

- 1. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of LY295427, a low-density lipoprotein (LDL) receptor up-regulator, on LDL receptor gene transcription and cholesterol metabolism in normal and hypercholesterolemic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LY295427, a novel hypocholesterolemic agent, enhances [3H]25-hydroxycholesterol binding to liver cytosolic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Dietary fatty acids regulate hepatic low density lipoprotein (LDL) transport by altering LDL receptor protein and mRNA levels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

An In-depth Technical Guide to LY295427 and the SREBP Processing Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of the hypochholesterolemic agent LY295427, focusing on its interaction with the Sterol Regulatory Element-Binding Protein (SREBP) processing pathway. LY295427 has been identified as a key modulator of cholesterol homeostasis, primarily through its ability to counteract the suppressive effects of oxysterols on SREBP activation. This is achieved by upregulating the expression of Insulin-Induced Gene 1 (INSIG-1), a critical gatekeeper of the SREBP pathway. This document details the molecular interactions, summarizes key quantitative data from seminal studies, provides detailed experimental protocols for investigating this pathway, and visualizes the core signaling and experimental workflows.

Introduction to the SREBP Processing Pathway

The SREBP family of transcription factors are central regulators of lipid metabolism, controlling the synthesis of cholesterol, fatty acids, and triglycerides. SREBPs are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane. Their activation is a tightly regulated process involving a multi-step proteolytic cleavage cascade.

Under conditions of low cellular sterol levels, the SREBP precursor, in a complex with SREBP Cleavage-Activating Protein (SCAP), is transported from the ER to the Golgi apparatus. In the Golgi, two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P), sequentially cleave the SREBP precursor. This releases the N-terminal transcriptionally active domain, which then translocates to the nucleus to activate the transcription of genes involved in lipid synthesis.

Conversely, when cellular sterol levels are high, the SCAP-SREBP complex is retained in the ER through the interaction of SCAP with INSIG proteins. Oxysterols, oxidized derivatives of cholesterol, are potent suppressors of SREBP processing and are known to bind to INSIG, stabilizing the SCAP-SREBP-INSIG complex and thereby inhibiting cholesterol synthesis.

LY295427: A Reverser of Oxysterol-Mediated SREBP Suppression

LY295427 is a synthetic sterol that has been shown to reverse the inhibitory effects of oxysterols on SREBP processing.[1][2] This activity underlies its hypocholesterolemic properties. The primary mechanism by which LY295427 achieves this is through the upregulation of INSIG-1 gene expression.[1][3]

Mechanism of Action

In the presence of oxysterols, such as 25-hydroxycholesterol (B127956) (25HC), INSIG-1 expression is suppressed.[1][4] This reduction in INSIG-1 levels contributes to the retention of the SCAP-SREBP complex in the ER. LY295427 treatment counters this suppression, leading to an increase in INSIG-1 mRNA and protein levels.[1][4] The restoration of INSIG-1 levels facilitates the release of the SCAP-SREBP complex from its ER retention, allowing its transport to the Golgi and subsequent proteolytic activation of SREBP. This entire process of SREBP activation by LY295427 in the presence of oxysterols takes approximately 4-6 hours.[2]

The interplay between LY295427, oxysterols, INSIG-1, and SCAP is crucial for maintaining cholesterol homeostasis. Overexpression of INSIG-1 mimics the effect of LY295427 by suppressing SREBP processing, while increasing the levels of SCAP can restore SREBP processing even in the presence of overexpressed INSIG-1.[1] This highlights the delicate balance of these key proteins in regulating lipid metabolism.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of LY295427 on the SREBP processing pathway.

| Table 1: Effect of LY295427 on INSIG-1 mRNA Expression in the Presence of 25-Hydroxycholesterol (25HC) | |

| Treatment | Relative INSIG-1 mRNA Level |

| Vehicle | High |

| LY295427 | High |

| 25HC | Repressed |

| 25HC + LY295427 | Repression reversed (restored to high levels between 12-24h) |

| Data adapted from Janowski et al., PNAS 2002.[4] |

| Table 2: Effect of Overexpression of INSIG-1 and SCAP on SREBP Processing | |

| Experimental Condition | SREBP Processing Outcome |

| Overexpression of INSIG-1 | Suppressed |

| Overexpression of INSIG-1 + LY295427 | Suppressed |

| Overexpression of INSIG-1 + Increased SCAP levels | Restored |

| Data adapted from Janowski et al., PNAS 2002.[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of LY295427.

SREBP Processing Assay by Western Blot

This protocol is designed to assess the cleavage of SREBP from its precursor form to its mature, nuclear form.

Materials:

-

HEK293 cells

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against SREBP (N-terminus specific)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate HEK293 cells and treat with vehicle, LY295427, oxysterols (e.g., 25HC), or a combination for the desired time (e.g., 4-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against SREBP overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system. The precursor form of SREBP will appear at a higher molecular weight than the mature, cleaved form.

INSIG-1 mRNA Quantification by RT-qPCR

This protocol measures the relative expression levels of INSIG-1 mRNA in response to various treatments.

Materials:

-

Treated cells (as in 4.1)

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Primers for INSIG-1 and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from treated cells using an RNA extraction kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Set up the qPCR reaction with the qPCR master mix, primers for INSIG-1 and the housekeeping gene, and the synthesized cDNA.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in INSIG-1 mRNA expression, normalized to the housekeeping gene.

Overexpression of INSIG-1 and SCAP

This protocol describes the transient transfection of plasmids encoding INSIG-1 and SCAP into mammalian cells.

Materials:

-

HEK293 cells

-

Expression plasmids for INSIG-1 and SCAP

-

Transfection reagent (e.g., Lipofectamine)

-

Opti-MEM or other serum-free medium

-

Complete growth medium

Procedure:

-

Cell Seeding: Seed HEK293 cells in a multi-well plate to achieve 70-80% confluency on the day of transfection.

-

Transfection Complex Preparation: In separate tubes, dilute the expression plasmids and the transfection reagent in serum-free medium. Combine the diluted DNA and reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow complex formation.

-

Transfection: Add the transfection complexes to the cells in complete growth medium.

-

Incubation: Incubate the cells for 24-48 hours to allow for gene expression.

-

Analysis: The cells can then be used for downstream applications, such as the SREBP processing assay (Section 4.1), to assess the effect of INSIG-1 or SCAP overexpression.

RNA Interference (RNAi) for INSIG-1 Knockdown

This protocol details the procedure for knocking down INSIG-1 expression using small interfering RNA (siRNA).

Materials:

-

HEK293 cells

-

siRNA targeting INSIG-1 and a non-targeting control siRNA

-

Transfection reagent for siRNA

-

Serum-free medium

-

Complete growth medium

Procedure:

-

Cell Seeding: Seed HEK293 cells to be 30-50% confluent at the time of transfection.

-

siRNA-Transfection Reagent Complex Formation: Dilute the siRNA and transfection reagent in serum-free medium in separate tubes. Combine and incubate for 10-20 minutes at room temperature.

-

Transfection: Add the complexes to the cells in complete growth medium.

-

Incubation: Incubate the cells for 24-72 hours.

-

Analysis: The efficiency of INSIG-1 knockdown can be verified by RT-qPCR (Section 4.2) or Western blot. The effect on SREBP processing can then be assessed.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

References

- 1. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The hypocholesterolemic agent LY295427 reverses suppression of sterol regulatory element-binding protein processing mediated by oxysterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. pnas.org [pnas.org]

An In-depth Technical Guide to the Chemical Structure and Synthesis of LY295427

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of LY295427, a significant molecule in the study of cholesterol homeostasis. The information is intended for a technical audience and includes detailed experimental insights and pathway visualizations.

Chemical Structure of LY295427

LY295427 is chemically known as (3α,4α,5α)-4-(2-propenyl)cholestan-3-ol.[1] It is a synthetic sterol analog that has been investigated for its hypocholesterolemic properties. Its structure is characterized by a cholestane (B1235564) backbone with an allyl group at the 4α position and a hydroxyl group at the 3α position.

Chemical Formula: C30H52O

Molecular Weight: 428.7 g/mol

Structure:

(A simplified representation showing the key functional groups)

Synthesis of LY295427 Analogues

While the direct synthesis of LY295427 is not extensively detailed in the provided search results, a comprehensive multi-step synthesis of its enantiomer, ent-LY295427, has been described and serves as a valuable reference for the synthetic strategy.[2] The synthesis starts from 2-methyl-1,3-cyclopentanedione (B45155) and involves 28 steps to yield the final product.[2] The latter stages of this synthesis, which are most pertinent to the modification of the steroid core, are outlined below.

Caption: Final steps in the synthesis of ent-LY295427.

Quantitative Data from Synthesis

The following table summarizes the yield and key characterization data for the intermediates and the final product in the synthesis of ent-LY295427.[2]

| Compound | Step | Yield (%) | Melting Point (°C) |

| (3β,5α,8α,9β,10α,13α,14β,17α,20S)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cholestan-24-oic acid, methyl ester (4) | Esterification | 99 | 89-90 |

| (3β,5α,8α,9β,10α,13α,14β,17α,20S)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cholestan-24-ol (5) | Reduction of ester | 98 | 65-67 |

| ent-Epicoprostanone (8) | Oxidation of alcohol | 82 | Low-melting solid |

| (4β,5β,8α,9β,10α,13α,14β,17β,20S)-4-(2-Propenyl)cholestan-3-one (10) | Reductive allylation | - | - |

| ent-LY295427 (2) | Reduction of ketone | - | - |

Note: Yields and melting points for some intermediates were not provided in the cited literature.

Experimental Protocols

The following protocols are adapted from the synthesis of ent-LY295427 and are representative of the key transformations.[2]

a) Synthesis of ent-Epicoprostanone (8) ent-Epicoprostanol (7) is dissolved in acetone. Jones reagent is added dropwise until the orange color persists. The reaction is quenched with isopropanol, filtered, and the solvent is removed in vacuo. The residue is then taken up in ether, washed with water and brine, dried over MgSO4, and concentrated to yield the product as a white solid.

b) Synthesis of Enone (9) Ketone (8) is dissolved in acetic acid, and pyridinium tribromide is added. The mixture is stirred, and then water is added to precipitate the crude bromide. The unstable brominated steroid is immediately dissolved in DMF with LiCl and heated to 100°C for 4 hours. After cooling, the mixture is extracted with ether, washed, dried, and concentrated.

c) Synthesis of (4β,5β,8α,9β,10α,13α,14β,17β,20S)-4-(2-Propenyl)cholestan-3-one (10) Lithium metal is added to a solution of liquid ammonia (B1221849), THF, and t-BuOH at -78°C. A solution of enone (9) in THF is added, followed by allyl iodide. The reaction is stirred for 2.5 hours and then quenched with ammonium (B1175870) chloride. The ammonia is allowed to evaporate, and the mixture is worked up to yield the allylated ketone.

d) Synthesis of ent-LY295427 (2) The allylated ketone (10) is dissolved in THF and cooled to -78°C. K-selectride is added, and the mixture is stirred for 2 hours. The reaction is quenched with water and extracted with ether. The organic layers are washed, dried, and concentrated to give the final product.

Mechanism of Action and Signaling Pathway

LY295427 functions as an antagonist to the effects of oxysterols, such as 25-hydroxycholesterol (B127956) (25-HC), in regulating cholesterol homeostasis.[2][3] Oxysterols normally suppress the processing of Sterol Regulatory Element-Binding Proteins (SREBPs), which are key transcription factors for genes involved in cholesterol synthesis and uptake.[4][5] LY295427 reverses this suppression.[4][5]

A critical aspect of LY295427's mechanism is its ability to up-regulate the expression of the Insulin-Induced Gene-1 (INSIG-1).[4][5][6] INSIG-1 is a protein that plays a crucial role in the sterol-sensing machinery of the cell, mediating the retention of the SREBP-SCAP complex in the endoplasmic reticulum in the presence of sterols.[5] By increasing INSIG-1 expression, LY295427 counters the suppressive effects of oxysterols on SREBP processing.[5][6] This leads to the activation of SREBP-regulated genes, such as the LDL receptor (LDLR), ultimately resulting in lower plasma cholesterol levels.[7]

Caption: Role of LY295427 in cholesterol homeostasis.

References

- 1. LY295427, a novel hypocholesterolemic agent, enhances [3H]25-hydroxycholesterol binding to liver cytosolic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of the enantiomer of the oxysterol-antagonist LY295427 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of the enantiomer of the oxysterol-antagonist LY295427 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP | Semantic Scholar [semanticscholar.org]

- 7. pnas.org [pnas.org]

The Early Discovery and Development of LY295427: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY295427, chemically known as (3α,4α,5α)-4-(2-propenylcholestan-3-ol), is a novel hypocholesterolemic agent identified for its unique mechanism of action in up-regulating the low-density lipoprotein (LDL) receptor.[1] Unlike statins, which inhibit cholesterol biosynthesis, LY295427 functions by counteracting the suppressive effects of oxysterols on the processing of Sterol Regulatory Element-Binding Proteins (SREBPs), key transcription factors in cholesterol homeostasis. This document provides a detailed technical guide on the early discovery and development of LY295427, consolidating available data on its mechanism of action, experimental protocols, and preclinical findings.

Mechanism of Action

LY295427's primary mechanism involves the modulation of the SREBP pathway, a central regulatory system for cellular lipid metabolism. In the presence of high levels of oxysterols, such as 25-hydroxycholesterol (B127956) (25-HC), the processing of SREBPs to their active nuclear form is suppressed. This suppression is mediated by the interaction of SREBP Cleavage-Activating Protein (SCAP) with Insulin-induced gene (Insig) proteins, which retains the SREBP-SCAP complex in the endoplasmic reticulum (ER).

LY295427 reverses this oxysterol-mediated suppression.[2] It has been shown to increase the expression of Insig-1, which paradoxically leads to the restoration of SREBP processing in the presence of oxysterols.[3][4] This suggests a complex regulatory role for Insig-1 and that the stoichiometric balance between SCAP and Insig-1 is critical for sterol sensing.[3] By preventing the oxysterol-induced suppression of SREBP processing, LY295427 promotes the transcription of SREBP target genes, including the LDL receptor, thereby enhancing the clearance of plasma LDL.[2]

Signaling Pathway of LY295427 Action

Caption: Mechanism of LY295427 in reversing oxysterol-mediated SREBP suppression.

Quantitative Data

Publicly available quantitative data for LY295427 is limited. The following tables summarize the reported findings.

Table 1: In Vitro Activity

| Parameter | Assay | Value | Cell Line | Reference |

| Binding | [³H]25-hydroxycholesterol binding enhancement | 2- to 5-fold increase | Hamster Liver Cytosol | [1] |

| Potency | SREBP Processing Inhibition | Effective at micromolar concentrations | Cultured Cells | [2] |

| LDL Receptor Promoter Activation (related analog) | EC30 = 2.6 µM | CHO | [5] | |

| IC50 | Data not available | N/A | N/A | N/A |

| Kd/Ki | Data not available | N/A | N/A | N/A |

Table 2: In Vivo Efficacy in Hypercholesterolemic Hamsters

| Parameter | Model | Dose | Effect | Reference |

| LDL Reduction | Cholesterol-coconut oil-fed hamsters | Not specified | >70% decrease in plasma LDL | [4] |

| ED50 | Cholesterol-coconut oil-fed hamsters | ~40 mg/kg/day | Dose-response for cholesterol lowering | [5] |

| Gene Expression | Cholesterol-coconut oil-fed hamsters | Not specified | 2-fold increase in LDL-R mRNA | [5] |

| Liver Cholesterol | Cholesterol-coconut oil-fed hamsters | Not specified | >90% decrease in liver cholesterol ester content | [5] |

Table 3: Preclinical Pharmacokinetics

| Parameter | Species | Value |

| Cmax | Data not available | N/A |

| Tmax | Data not available | N/A |

| Half-life | Data not available | N/A |

| Bioavailability | Data not available | N/A |

Experimental Protocols

Detailed, step-by-step protocols are not fully available in the public literature. The following are reconstructions based on the methods described in the cited papers.

[³H]25-hydroxycholesterol Binding Assay

This assay was used to investigate the interaction of LY295427 with cytosolic proteins that bind to the oxysterol 25-hydroxycholesterol (25-OH chol).[1]

-

Preparation of Liver Cytosol: Hamster livers are homogenized in a suitable buffer and centrifuged to obtain the cytosolic fraction.

-

Anion Exchange Chromatography: The cytosol is fractionated using anion exchange chromatography to separate different protein components.

-

Binding Reaction: Fractions are incubated with [³H]25-OH chol in the presence or absence of LY295427.

-

Separation of Bound and Free Ligand: The mixture is then processed to separate protein-bound [³H]25-OH chol from the free radioligand.

-

Quantification: The amount of bound radioactivity is measured using scintillation counting. A 2- to 5-fold increase in binding was observed in the presence of LY295427 in certain fractions.[1]

SREBP Processing Assay (Immunoblotting)

This assay determines the effect of LY295427 on the proteolytic cleavage of SREBP from its precursor form in the ER to its active nuclear form.[2]

-

Cell Culture and Treatment: Cultured cells (e.g., CHO or HepG2) are grown in a medium containing lipoprotein-deficient serum to upregulate the SREBP pathway. Cells are then treated with an oxysterol (e.g., 25-HC) to suppress SREBP processing, with or without the addition of LY295427 at micromolar concentrations.

-

Cell Fractionation: After incubation (e.g., 4-6 hours), cells are harvested and fractionated to separate nuclear extracts from membrane fractions.

-

SDS-PAGE and Immunoblotting: Proteins from both fractions are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for SREBP to detect the precursor form in the membrane fraction and the mature, cleaved form in the nuclear fraction.

-

Analysis: The abundance of the nuclear form of SREBP is compared between treatment groups to assess the effect of LY295427 on SREBP processing.

Experimental Workflow: Characterizing LY295427's Effect on SREBP

Caption: Logical workflow of key experiments to characterize LY295427.

Early Development and Structure-Activity Relationship (SAR)

Information regarding the initial discovery and lead optimization of LY295427 is scarce in the public domain. The compound was identified from a Chinese hamster ovary (CHO) cell-based assay designed to find potent LDL receptor up-regulators.[6]

Some insights into the SAR can be gleaned from related publications:

-

Stereochemistry: The 3β-isomer of LY295427, LY306039, was inactive in derepressing the LDL receptor, highlighting the critical importance of the 3α-hydroxyl configuration.[1]

-

Ring Rigidity: A B-ring seco analog of LY295427, where the B-ring of the steroid nucleus is opened to increase flexibility, was found to be inactive. This suggests that the rigid tetracyclic steroid backbone is essential for activity, likely for proper binding to its putative target.[6]

-

Side Chain Modifications: The synthesis and testing of a 12α-hydroxyl analog of a related potent compound resulted in a loss of activity in the LDL receptor promoter activation assay. This indicates that modifications at this position are not well-tolerated.[5]

Preclinical Development

Preclinical studies in hypercholesterolemic hamsters demonstrated the in vivo efficacy of LY295427. Administration of the compound led to a significant reduction in plasma LDL cholesterol, a decrease in liver cholesterol esters, and an increase in LDL receptor mRNA levels.[5] An approximate ED50 of 40 mg/kg/day was established in this model.[5] Notably, LY295427 did not affect cholesterol biosynthesis, distinguishing its mechanism from that of statins.[5]

Clinical Development

There is no publicly available information on any clinical trials conducted for LY295427. Searches of clinical trial registries and literature on discontinued (B1498344) Eli Lilly compounds have not yielded any results for this specific agent. This suggests that LY295427 may not have progressed to clinical development, or that any such development was terminated at a very early stage without public disclosure.

Conclusion

LY295427 is a preclinical compound that demonstrated a novel mechanism for lowering LDL cholesterol by antagonizing the inhibitory effects of oxysterols on SREBP processing. Its ability to up-regulate the LDL receptor, independent of cholesterol biosynthesis inhibition, represented a potentially new therapeutic approach. While in vitro and in vivo studies elucidated its mechanism of action and confirmed its efficacy in animal models, the lack of publicly available data on its further development, including detailed quantitative pharmacology, pharmacokinetics, and any clinical evaluation, suggests that its journey from a promising discovery to a therapeutic agent was not completed. Nevertheless, the study of LY295427 has provided valuable insights into the complex regulation of cholesterol homeostasis and the intricate roles of the SREBP, SCAP, and Insig proteins.

References

- 1. LY295427, a novel hypocholesterolemic agent, enhances [3H]25-hydroxycholesterol binding to liver cytosolic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The hypocholesterolemic agent LY295427 reverses suppression of sterol regulatory element-binding protein processing mediated by oxysterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro biological activity of 4alpha-(2-propenyl)-5alpha-cholest-24-en-3alpha,12 alpha-diol, a 12alpha-hydroxyl analog of 4alpha-(2-propenyl)-5alpha-cholest-24-en-3alpha-ol: the latter is a potent activator of the low-density lipoprotein receptor promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 4 alpha-(2-propenyl)-5,6-secocholestan-3 alpha-ol, a novel B-ring seco analog of the hypocholesterolemic agent 4 alpha-(2-propenyl)-5 alpha-cholestan-3 alpha-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology of LY295427

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY295427 is a synthetic sterol that has demonstrated significant hypocholesterolemic activity, positioning it as a molecule of interest in the study of cholesterol homeostasis. Its primary mechanism of action does not follow that of traditional cholesterol-lowering agents like statins. Instead, LY295427 uniquely counteracts the inhibitory effects of oxysterols on the processing of Sterol Regulatory Element-Binding Proteins (SREBPs). This action leads to the upregulation of Insulin-Induced Gene 1 (INSIG-1) and the subsequent activation of genes involved in cholesterol uptake and synthesis, ultimately resulting in a reduction of plasma LDL cholesterol. This guide provides a comprehensive overview of the pharmacology of LY295427, including its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Core Mechanism of Action

LY295427's pharmacological activity is centered on its ability to antagonize the effects of 25-hydroxycholesterol (B127956) (25-HC) and other oxysterols. Oxysterols are key regulators of cholesterol metabolism, and high levels of oxysterols suppress the proteolytic processing of SREBPs. SREBPs are transcription factors that, in their active form, translocate to the nucleus and stimulate the expression of genes involved in cholesterol synthesis and uptake, including the LDL receptor.

By reversing the oxysterol-mediated suppression of SREBP processing, LY295427 effectively promotes the maturation and nuclear translocation of SREBPs. This leads to an increased transcription of SREBP target genes, most notably the LDL receptor, which enhances the clearance of LDL cholesterol from the circulation.

A critical component of this pathway is INSIG-1, a protein that plays a pivotal role in the retention of the SREBP-SCAP (SREBP cleavage-activating protein) complex in the endoplasmic reticulum in the presence of sterols. LY295427 treatment has been shown to increase the expression of INSIG-1, which is suppressed by oxysterols. This upregulation of INSIG-1 is a key step in restoring SREBP processing.[1][2]

Quantitative Pharmacological Data

| Parameter | Species/System | Method | Result | Reference |

| In Vivo Efficacy | Hypercholesterolemic Hamsters | Oral administration | 70% reduction in plasma LDL levels | [1] |

| In Vitro Activity | Oxysterol-treated cultured cells (e.g., CHO, HEK293) | SREBP processing assays, LDL metabolism assays | Effective at micromolar concentrations (e.g., 20 µM) | [3] |

| [3H]25-hydroxycholesterol Binding | Hamster liver cytosol fractions | Radioligand binding assay | 2- to 5-fold increase in [3H]25-OH chol binding in the presence of LY295427 | [4] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of LY295427 Action

The following diagram illustrates the proposed signaling pathway through which LY295427 exerts its cholesterol-lowering effects.

Caption: Signaling pathway of LY295427 in cholesterol metabolism.

Experimental Workflow: SREBP Processing Assay

This diagram outlines a typical workflow for assessing the effect of LY295427 on SREBP processing in cultured cells.

Caption: Workflow for analyzing SREBP processing.

Detailed Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are commonly used.

-

Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL).

-

Sterol Depletion (if required): For some experiments, cells are switched to a medium containing lipoprotein-deficient serum (LPDS) for 24-48 hours prior to the experiment to deplete endogenous sterols.

-

Treatment: Cells are treated with the desired concentrations of oxysterols (e.g., 1 µg/mL 25-hydroxycholesterol) and/or LY295427 (e.g., 1-20 µM) in the appropriate medium for the indicated times (typically 4-24 hours).

SREBP Processing Assay (via Western Blot)

-

Cell Lysis and Fractionation:

-

After treatment, cells are washed with phosphate-buffered saline (PBS) and harvested.

-

Cells are lysed in a hypotonic buffer and homogenized.

-

Nuclear and membrane fractions are separated by differential centrifugation.

-

-

Protein Quantification:

-

The protein concentration of each fraction is determined using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from the nuclear and/or membrane fractions are resolved by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Proteins are transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST).

-

The membrane is incubated with a primary antibody specific for SREBP (e.g., anti-SREBP-1 or anti-SREBP-2).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The precursor form of SREBP will be present in the membrane fraction, while the mature, cleaved form will be in the nuclear fraction.

-

[3H]25-hydroxycholesterol Binding Assay

-

Preparation of Cytosol:

-

Hamster livers are homogenized in a suitable buffer, and the cytosolic fraction is obtained by ultracentrifugation.

-

-

Anion Exchange Chromatography:

-

The cytosol is subjected to anion exchange chromatography to separate protein fractions.

-

-

Binding Assay:

-

Aliquots of the protein fractions are incubated with [3H]25-hydroxycholesterol in the presence or absence of a molar excess of unlabeled 25-hydroxycholesterol (to determine specific binding) and with or without LY295427.

-

The protein-bound radioligand is separated from the free radioligand (e.g., by filtration or size-exclusion chromatography).

-

The amount of bound [3H]25-hydroxycholesterol is quantified by liquid scintillation counting.

-

Luciferase Reporter Gene Assay for LXR Activation

-

Cell Transfection:

-

HEK293 cells are transiently co-transfected with a luciferase reporter plasmid containing LXR response elements (LXREs) and a plasmid expressing the LXRα receptor. A control plasmid (e.g., expressing β-galactosidase) is often co-transfected to normalize for transfection efficiency.

-

-

Cell Treatment:

-

After transfection, cells are treated with an LXR agonist (e.g., T0901317), oxysterols, and/or LY295427 for 24 hours.

-

-

Luciferase Assay:

-

Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer and a luciferase assay substrate.

-

Luciferase activity is normalized to the activity of the control plasmid.

-

RNA Interference (RNAi) for INSIG-1 Knockdown

-

siRNA Transfection:

-

HEK293 cells are transfected with small interfering RNAs (siRNAs) specifically targeting INSIG-1 or a non-targeting control siRNA using a suitable transfection reagent.

-

-

Post-transfection Incubation:

-

Cells are incubated for 48-72 hours to allow for the knockdown of the target protein.

-

-

Functional Assay:

-

The cells are then subjected to the SREBP processing assay as described above to determine the effect of INSIG-1 knockdown on the regulation of SREBP by oxysterols and LY295427.

-

-

Verification of Knockdown:

-

The efficiency of INSIG-1 knockdown is confirmed by Western blotting or quantitative real-time PCR (qRT-PCR).

-

Conclusion

LY295427 represents a novel pharmacological approach to lowering cholesterol by specifically targeting the oxysterol-mediated regulation of SREBP processing. Its ability to upregulate INSIG-1 and restore the activity of SREBPs in the presence of inhibitory oxysterols highlights a distinct mechanism compared to existing therapies. The data presented in this guide underscore the potential of LY295427 as a tool for dissecting the intricacies of cholesterol homeostasis and as a lead compound for the development of new hypocholesterolemic agents. Further research to identify its precise molecular target and to fully elucidate its binding kinetics will be crucial for its future development.

References

- 1. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The hypocholesterolemic agent LY295427 reverses suppression of sterol regulatory element-binding protein processing mediated by oxysterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LY295427, a novel hypocholesterolemic agent, enhances [3H]25-hydroxycholesterol binding to liver cytosolic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

LY295427 as a Modulator of the LDL Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY295427, also known as Agisterol, is a novel hypocholesterolemic agent that enhances the expression of the low-density lipoprotein (LDL) receptor. Unlike statins, which inhibit cholesterol biosynthesis, LY295427 acts through a distinct mechanism by derepressing LDL receptor gene transcription. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental protocols associated with LY295427's function as an LDL receptor modulator. The information presented herein is intended to support further research and drug development efforts in the field of cholesterol metabolism and cardiovascular disease.

Introduction

Elevated levels of low-density lipoprotein cholesterol (LDL-C) are a major risk factor for atherosclerotic cardiovascular disease. The primary mechanism for clearing LDL-C from circulation is through the LDL receptor (LDLR) pathway. Consequently, upregulating LDLR expression is a key therapeutic strategy for lowering plasma LDL-C. LY295427 has emerged as a promising small molecule that effectively increases LDLR levels, particularly in hypercholesterolemic states. This document details the current understanding of its mechanism of action, focusing on its interaction with the sterol-regulatory element-binding protein (SREBP) pathway and the insulin-induced gene (INSIG) proteins.

Mechanism of Action

LY295427's primary mechanism involves the derepression of LDL receptor transcription by counteracting the inhibitory effects of oxysterols on the SREBP pathway.

Reversal of Oxysterol-Mediated SREBP Suppression

In the presence of high levels of oxysterols, such as 25-hydroxycholesterol (B127956) (25-HC), the processing of SREBPs is suppressed. SREBPs are transcription factors that, in their active form, translocate to the nucleus and stimulate the expression of genes involved in cholesterol synthesis and uptake, including the LDLR gene. Oxysterols inhibit the transport of the SREBP-SREBP cleavage-activating protein (SCAP) complex from the endoplasmic reticulum (ER) to the Golgi apparatus, where SREBP processing occurs. LY295427 reverses this suppression, allowing for the proteolytic cleavage of SREBPs and their subsequent nuclear translocation, leading to increased transcription of SREBP target genes, including LDLR.[1][2]

Upregulation of INSIG-1

A key component of LY295427's mechanism is its ability to upregulate the expression of Insulin-Induced Gene 1 (INSIG-1).[3][4] INSIG-1 is an ER-resident protein that plays a crucial role in the sterol-mediated regulation of SREBP processing. Under low sterol conditions, INSIG-1 expression is induced, and it facilitates the transport of the SREBP/SCAP complex to the Golgi for processing. Conversely, high sterol levels suppress INSIG-1 expression. LY295427 treatment counters the suppressive effect of oxysterols on INSIG-1 gene expression, thereby restoring SREBP processing and subsequent LDLR transcription.[3][4]

The proposed signaling pathway is illustrated in the diagram below.

Quantitative Data

The following tables summarize the quantitative effects of LY295427 observed in various experimental models.

Table 1: In Vivo Efficacy of LY295427 in Hypercholesterolemic Hamsters

| Parameter | Value | Conditions | Reference |

| ED50 (Cholesterol Lowering) | ~40 mg/kg/day | Cholesterol-coconut oil-fed hamsters | [5][6] |

| LDL-R mRNA Increase | 2-fold | Hypercholesterolemic hamsters | [5][6] |

| Liver Cholesterol Ester Decrease | >90% | Hypercholesterolemic hamsters | [5][6] |

| Hypocholesterolemic Effect | >70% decrease | Cholesterol-coconut oil-fed hamsters | [5][6] |

Table 2: In Vitro Activity of LY295427

| Parameter | Value | Cell Line/System | Conditions | Reference |

| LDL Receptor Promoter Activity | 30% increase | Not specified | 2.9 µM LY295427 | |

| [3H]25-OH Cholesterol Binding | 2- to 5-fold increase | Hamster liver cytosol fractions | In the presence of LY295427 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of LY295427.

Hypercholesterolemic Hamster Model

This protocol describes the induction of hypercholesterolemia in hamsters to evaluate the in vivo efficacy of LY295427.

Workflow Diagram:

Protocol:

-

Animal Model: Male Golden Syrian hamsters are used.

-

Diet: To induce hypercholesterolemia, animals are fed a diet supplemented with cholesterol and coconut oil.[5][6]

-

Drug Administration: LY295427 is administered orally, typically mixed with the diet, at varying doses to determine the dose-response relationship.[5][6] A vehicle control group receives the diet without the compound.

-

Monitoring: Body weight and food consumption are monitored regularly throughout the study.

-

Sample Collection: At the end of the treatment period, blood samples are collected for plasma lipid analysis. Livers are harvested for the determination of cholesterol content and LDL receptor mRNA levels.[5][6]

-

Analysis:

-

Plasma total cholesterol, HDL cholesterol, and non-HDL cholesterol are measured using standard enzymatic assays.

-

Liver cholesterol and cholesterol esters are extracted and quantified.

-

Hepatic LDL receptor mRNA levels are determined by Northern blot analysis or quantitative real-time PCR (qRT-PCR).[5][6]

-

SREBP Processing Assay (Western Blot)

This assay is used to assess the effect of LY295427 on the proteolytic processing of SREBP in cultured cells.

Workflow Diagram:

Protocol:

-

Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells are cultured in media containing lipoprotein-deficient serum to upregulate the SREBP pathway.

-

Treatment: Cells are treated with an oxysterol, such as 25-hydroxycholesterol, to suppress SREBP processing. Concurrently, cells are treated with varying concentrations of LY295427 or a vehicle control.[1]

-

Cell Fractionation: After treatment, cells are harvested, and nuclear and membrane fractions are prepared by differential centrifugation.

-

Western Blotting:

-

Protein concentrations of the fractions are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the N-terminal domain of SREBP, which detects both the precursor and the mature, nuclear form.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The bands are visualized using a chemiluminescent substrate, and the relative amounts of the precursor and mature forms of SREBP are quantified by densitometry.[7][8]

-

LDL Uptake Assay

This assay measures the ability of cells to take up fluorescently labeled LDL from the culture medium, providing a functional readout of LDL receptor activity.

Protocol:

-

Cell Seeding: HepG2 cells are seeded in a 96-well plate and allowed to adhere.[9][10]

-

Treatment: Cells are treated with LY295427 or control compounds for a specified period (e.g., 24 hours).[9][10]

-

LDL Incubation: The culture medium is replaced with serum-free medium containing fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL), and the cells are incubated to allow for LDL uptake.[9][10]

-

Washing: The cells are washed to remove any unbound fluorescent LDL.[9]

-

Quantification: The amount of internalized fluorescent LDL is quantified using a fluorescence plate reader or by fluorescence microscopy.[3][9]

Quantitative Real-Time PCR (qRT-PCR) for INSIG-1 and LDLR mRNA

This method is used to quantify the changes in INSIG-1 and LDLR mRNA expression in response to LY295427 treatment.

Protocol:

-

Cell Culture and Treatment: Cells (e.g., HepG2) are cultured and treated with LY295427 as described in the SREBP processing assay.

-

RNA Extraction: Total RNA is isolated from the cells using a suitable method (e.g., TRIzol reagent).

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qRT-PCR: The cDNA is used as a template for PCR with gene-specific primers for INSIG-1, LDLR, and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.[11][12]

-

Data Analysis: The relative expression of INSIG-1 and LDLR mRNA is calculated using the ΔΔCt method, normalizing to the housekeeping gene expression.[11]

Conclusion

LY295427 represents a promising class of LDL receptor modulators with a mechanism of action distinct from currently available therapies. By targeting the SREBP pathway and upregulating INSIG-1, LY295427 effectively derepresses LDL receptor transcription, leading to enhanced LDL-C clearance. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of LY295427 and similar compounds for the management of hypercholesterolemia. Further studies are warranted to fully elucidate the binding partners of LY295427 and to explore its efficacy and safety in clinical settings.

References

- 1. resources.bio-techne.com [resources.bio-techne.com]

- 2. abcam.co.jp [abcam.co.jp]

- 3. benchchem.com [benchchem.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Effects of LY295427, a low-density lipoprotein (LDL) receptor up-regulator, on LDL receptor gene transcription and cholesterol metabolism in normal and hypercholesterolemic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Combined analysis of oligonucleotide microarray data from transgenic and knockout mice identifies direct SREBP target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring [jove.com]

- 11. Hepatic insig-1 or -2 overexpression reduces lipogenesis in obese Zucker diabetic fatty rats and in fasted/refed normal rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Molecular Mechanism of circRNA-11228/miR-103/INSIG1 Pathway Regulating Milk Fat Synthesis in Bovine Mammary Epithelial Cells | MDPI [mdpi.com]

physical and chemical properties of LY 295427

An In-depth Technical Guide on the Core Physical and Chemical Properties of LY295427

This guide provides a comprehensive overview of the physical and chemical properties of LY295427, a hypocholesterolemic agent known for its unique mechanism of action in regulating cholesterol homeostasis. The information is intended for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Physical and Chemical Properties

LY295427, identified chemically as 4α-allylcholestan-3α-ol, is a sterol derivative that has been investigated for its ability to lower plasma cholesterol levels.[1][2] Its fundamental properties are summarized below.

| Property | Value | Source |

| IUPAC Name | (3α,4α,5α)-4-(2-propenyl)cholestan-3-ol | [3] |

| Synonym | 4α-allylcholestan-3α-ol | [1][2] |

| Molecular Formula | C₃₀H₅₂O | Calculated |

| Molecular Weight | 428.74 g/mol | Calculated |

| Appearance | White, low-melting solid | [4] |

| Melting Point | Data for enantiomer: 125-126 °C (uncorrected) | [4] |

| Solubility | Not explicitly stated in the provided results. | |

| pKa | Not explicitly stated in the provided results. | |

| logP | Not explicitly stated in the provided results. |

Note: Physical properties such as melting point are for the enantiomer of LY295427 (ent-LY295427). Enantiomers share identical physical properties, except for the direction of optical rotation.[4]

Mechanism of Action and Signaling Pathway

LY295427 exerts its hypocholesterolemic effects by intervening in the cellular cholesterol regulatory network, specifically by antagonizing the effects of oxysterols like 25-hydroxycholesterol (B127956) (25-HC).[5] Oxysterols normally suppress the processing of Sterol Regulatory Element-Binding Proteins (SREBPs), transcription factors that control the synthesis and uptake of cholesterol.[6]

The key steps in the pathway are:

-

Oxysterol Action : High levels of oxysterols suppress the expression of the Insulin-Induced Gene-1 (INSIG-1) and promote the retention of the SREBP-SCAP (SREBP cleavage-activating protein) complex in the endoplasmic reticulum (ER), preventing SREBP activation.[1][2]

-

LY295427 Intervention : LY295427 reverses this suppression.[6] It counters the effects of oxysterols, leading to an increased expression of INSIG-1 and restoring the processing of SREBP.[1][2]

-

SREBP Activation : Once processed, SREBP moves to the nucleus and activates the transcription of target genes, including the low-density lipoprotein (LDL) receptor, which enhances the clearance of plasma LDL cholesterol.[1][6]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols associated with LY295427.

Synthesis of ent-LY295427

The synthesis of the enantiomer of LY295427 has been described in a multi-step process.[4] A key final step involves the selective reduction of an enone intermediate to form the 3β alcohol.

Protocol: Selective Reduction to 3β Alcohol [4]

-

The precursor steroid (enone 9) is dissolved in tetrahydrofuran (B95107) (THF).

-

The solution is cooled to -78 °C.

-

K-Selectride is added to the cooled solution.

-

The reaction mixture is stirred for 2 hours at -78 °C.

-

The reaction is quenched, and the product is extracted and purified via flash chromatography on silica (B1680970) gel.

In Vitro Assay for SREBP Processing

To assess the effect of LY295427 on SREBP processing, cultured cells are used.[1][6]

Protocol: Cellular SREBP Activation Assay [1]

-

Cell Culture : Human Embryonic Kidney (HEK293) or Simian Virus 40-transformed human fibroblast (SV589) cells are grown in appropriate media.

-

Treatment : Cells are treated with an oxysterol (e.g., 1 µg/mL 25-HC) to suppress SREBP processing. Concurrently, cells are treated with or without LY295427 (e.g., 20 µM).

-

Incubation : The cells are incubated for a period of 6 to 24 hours.[1]

-

Analysis :

-

RNA Isolation : Total RNA is isolated from the cells.

-

Gene Expression : The mRNA levels of INSIG-1 and other SREBP target genes are measured using Northern analysis or cDNA microarrays.[1][6] An increase in these mRNA levels in the presence of LY295427 indicates a reversal of oxysterol-mediated suppression.

-

Analytical Characterization

The identity and purity of synthesized LY295427 and its intermediates are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure. For an intermediate of the enantiomer, spectra were recorded in CDCl₃ on a 300 MHz instrument.[4]

-

Infrared (IR) Spectroscopy : IR spectra are recorded to identify functional groups. For example, the IR spectrum of an intermediate ketone showed a characteristic peak at 1717 cm⁻¹.[4]

-

Melting Point : Melting points are determined on a micro hot stage to assess purity and are reported uncorrected.[4]

-

Optical Rotation : Measured on a polarimeter to determine the stereochemistry of chiral molecules.[4]

-

Elemental Analysis : Performed to confirm the empirical formula (e.g., Calcd. C, 83.87; H, 11.99. Found. C, 83.80; H, 11.89 for an intermediate).[4]

References

- 1. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LY295427, a novel hypocholesterolemic agent, enhances [3H]25-hydroxycholesterol binding to liver cytosolic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of the enantiomer of the oxysterol-antagonist LY295427 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of the enantiomer of the oxysterol-antagonist LY295427 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The hypocholesterolemic agent LY295427 reverses suppression of sterol regulatory element-binding protein processing mediated by oxysterols - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Stereospecificity of LY295427: A Tale of Undisclosed Activity

Despite the successful synthesis of its enantiomer, ent-LY295427, over a decade ago, a comprehensive, publicly available dataset comparing the biological activities of the two enantiomers of the cholesterol-regulating compound LY295427 remains elusive. While the original compound is known to antagonize the effects of 25-hydroxycholesterol (B127956) (25-HC) on cholesterol homeostasis, the activity profile of its mirror image has not been detailed in accessible scientific literature, precluding a definitive analysis of its stereospecific interactions and a quantitative comparison of the two forms.

LY295427 has been identified as an antagonist of the cholesterol-modulating effects of 25-hydroxycholesterol, a key player in the regulation of cellular cholesterol levels.[1][2] The primary mechanism of action of LY295427 involves the modulation of the Sterol Regulatory Element-Binding Protein (SREBP) signaling pathway.[3][4] Specifically, LY295427 has been shown to reverse the oxysterol-mediated suppression of SREBP processing, leading to an upregulation of the LDL receptor and other SREBP target genes.[3] This, in turn, enhances the clearance of cholesterol from the blood.[5]

Recognizing the potential for stereospecificity in its biological action, researchers synthesized the enantiomer of LY295427, termed ent-LY295427, in 2011.[1][2] The rationale behind this synthesis was to create a chemical probe to dissect the precise mechanism of LY295427's action. Enantiomers possess identical physical and chemical properties in an achiral environment, but can exhibit different activities when interacting with chiral biological molecules such as proteins and receptors. The hypothesis was that if the effects of LY295427 are mediated by a specific protein target, its enantiomer would likely show different, possibly negligible, activity. Conversely, if the mechanism is primarily driven by non-specific interactions with the cell membrane, both enantiomers would be expected to display similar effects.[2]

While the synthesis of ent-LY295427 was a critical step in enabling these mechanistic studies, a thorough search of the scientific literature reveals a conspicuous absence of subsequent publications detailing its biological evaluation. Consequently, there is no quantitative data, such as IC50 or Ki values, to populate comparative tables, nor are there published experimental protocols for assays that have directly compared the two enantiomers.

The importance of stereochemistry for the biological activity of this class of molecules is underscored by studies on a diastereomer of LY295427, the 3β-isomer designated as LY306039. This related compound was found to be inactive in derepressing the LDL receptor, highlighting the critical role of the specific three-dimensional arrangement of atoms for the compound's function.[6] This finding strongly suggests that the activity of LY295427 is indeed stereospecific and likely mediated by a chiral protein target.

The Hypothesized Signaling Pathway of LY295427

Based on existing literature for LY295427, its proposed mechanism of action in opposition to 25-hydroxycholesterol can be visualized. 25-HC is known to suppress the processing of SREBP, a key transcription factor for genes involved in cholesterol synthesis and uptake. LY295427 is thought to counteract this suppression.

Caption: Hypothesized signaling pathway of LY295427 in opposition to 25-hydroxycholesterol.

A Proposed Experimental Workflow for Enantiomer Comparison

To elucidate the stereospecific activity of LY295427, a series of experiments would be necessary. A logical workflow for such a comparative study is outlined below.

Caption: Proposed experimental workflow for comparing the activity of LY295427 and its enantiomer.

References

- 1. Synthesis of the enantiomer of the oxysterol-antagonist LY295427 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of the enantiomer of the oxysterol-antagonist LY295427 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The hypocholesterolemic agent LY295427 reverses suppression of sterol regulatory element-binding protein processing mediated by oxysterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of LY295427, a low-density lipoprotein (LDL) receptor up-regulator, on LDL receptor gene transcription and cholesterol metabolism in normal and hypercholesterolemic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LY295427, a novel hypocholesterolemic agent, enhances [3H]25-hydroxycholesterol binding to liver cytosolic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of LY295427 in CHO Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY295427 is a compound primarily recognized for its role as a hypocholesterolemic agent. Scientific literature indicates that its mechanism of action involves the regulation of cholesterol homeostasis by influencing the SREBP (Sterol Regulatory Element-Binding Protein) processing pathway and upregulating INSIG-1 (Insulin-Induced Gene 1) expression.[1][2][3] This activity ultimately leads to a decrease in plasma LDL levels.[1] While the established role of LY295427 is in lipid metabolism, this document provides a comprehensive set of protocols to investigate its potential effects on the Calcitonin Gene-Related Peptide (CGRP) signaling pathway in Chinese Hamster Ovary (CHO) cells.

The CGRP receptor, a heterodimer of Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1), is a key player in migraine pathophysiology.[4][5][6] Antagonism of this receptor is a validated therapeutic strategy for migraine.[6] The following protocols are designed to enable researchers to test the hypothesis of whether LY295427 exhibits any antagonist activity at the CGRP receptor in a well-established in vitro model system using CHO cells stably expressing the human CGRP receptor.

Data Presentation

The following tables provide a structured summary of the quantitative data that can be generated from the experimental protocols described below.

Table 1: Cell Line Specifications

| Parameter | Description |

| Cell Line | Chinese Hamster Ovary (CHO-K1) |

| Transfection | Stably transfected with human Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1) |

| Culture Medium | DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Hygromycin B) |

| Growth Conditions | 37°C, 5% CO₂, humidified incubator |

Table 2: Experimental Parameters for CGRP Receptor Antagonism Assay

| Parameter | Value |

| Agonist | Human α-CGRP (hα-CGRP) |

| Antagonist | LY295427 |

| Assay Principle | Competitive inhibition of CGRP-induced cAMP production |

| Detection Method | Homogeneous Time-Resolved Fluorescence (HTRF) or similar immunoassay |

| Key Readout | Intracellular cAMP levels |

| Calculated Parameters | IC₅₀ (for antagonist), EC₅₀ (for agonist) |

Experimental Protocols

Cell Culture and Maintenance of CGRP Receptor-Expressing CHO Cells

This protocol outlines the standard procedure for culturing and maintaining CHO cells stably expressing the human CGRP receptor.

Materials:

-

CHO-K1 cells stably expressing human CLR and RAMP1

-

DMEM/F12 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100x)

-

Selection antibiotic (e.g., G418, Hygromycin B)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75)

-

96-well cell culture plates, white, opaque

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of the selection antibiotic.

-

Cell Thawing: Thaw a cryopreserved vial of cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.

-

Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cell monolayer with sterile PBS. Add 2 mL of Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach. Neutralize the trypsin with 8 mL of complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet and seed new flasks at a density of 1-2 x 10⁶ cells per T-75 flask.

-

Plating for Assay: For the cAMP assay, trypsinize the cells as described above and resuspend in assay buffer. Determine the cell density using a hemocytometer or automated cell counter. Seed the cells into a white, opaque 96-well plate at a density of 5,000 - 10,000 cells per well. Incubate overnight at 37°C, 5% CO₂.

CGRP Receptor Antagonist cAMP Assay

This protocol describes how to measure the ability of LY295427 to inhibit CGRP-induced cyclic AMP (cAMP) production in CGRP receptor-expressing CHO cells.

Materials:

-

CGRP receptor-expressing CHO cells plated in 96-well plates

-

Human α-CGRP (hα-CGRP)

-

LY295427

-

Assay Buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)

-

3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor

-

cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)

-

Plate reader compatible with the chosen detection kit

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of LY295427 in DMSO.

-

Prepare a stock solution of hα-CGRP in assay buffer.

-

Create serial dilutions of LY295427 in assay buffer containing a final DMSO concentration of less than 1%.

-

Prepare a solution of hα-CGRP at a concentration corresponding to its EC₈₀ (the concentration that elicits 80% of the maximal response), which should be determined in a prior agonist dose-response experiment.

-

-

Antagonist Treatment:

-

Remove the growth medium from the plated cells and wash once with assay buffer.

-

Add 50 µL of the serially diluted LY295427 solutions to the respective wells.

-

Include control wells with assay buffer and DMSO vehicle.

-

Incubate the plate for 30 minutes at room temperature.

-

-

Agonist Stimulation:

-

Add 50 µL of the hα-CGRP (EC₈₀ concentration) solution to all wells except the basal control wells (which receive only assay buffer).

-

Incubate the plate for 30 minutes at room temperature.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

-

-

Data Analysis:

-

Plot the cAMP levels against the logarithm of the LY295427 concentration.

-

Perform a non-linear regression analysis using a four-parameter logistic equation to determine the IC₅₀ value of LY295427.

-

Visualizations

CGRP Signaling Pathway

Caption: Hypothetical CGRP signaling pathway and the potential antagonistic action of LY295427.

Experimental Workflow for CGRP Antagonist Assay

Caption: Workflow for determining the IC₅₀ of a potential CGRP receptor antagonist.

References

- 1. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP | Semantic Scholar [semanticscholar.org]

- 3. The hypocholesterolemic agent LY295427 up-regulates INSIG-1, identifying the INSIG-1 protein as a mediator of cholesterol homeostasis through SREBP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. scienceofmigraine.com [scienceofmigraine.com]